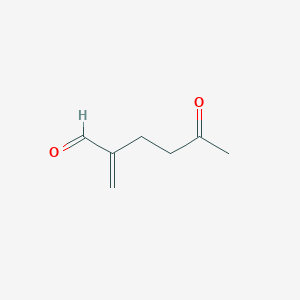

2-Methylidene-5-oxohexanal

Description

Significance of the Compound as a Key Building Block in Advanced Organic Synthesis

The utility of 2-Methylidene-5-oxohexanal in advanced organic synthesis stems from its capacity to act as a linchpin in the construction of intricate molecular frameworks. Its multiple reactive sites allow for sequential or cascade reactions, where several chemical bonds are formed in a single operation. This approach is highly valued in modern synthesis for its efficiency and atom economy. The compound serves as a precursor in organocatalytic enantioselective reactions, including Michael-Michael cascade reactions, which are instrumental in creating molecules with multiple stereocenters. acs.org For instance, similar oxo-aldehydes like 5-oxohexanal (B8756871) are employed in cascade reactions to generate complex cyclic structures such as hexahydro-6H-benzo[c]chromenones, highlighting the potential of such bifunctional building blocks. ipb.ptresearchgate.net The presence of both a nucleophilic site (the enolate of the ketone) and electrophilic sites (the aldehyde and the α,β-unsaturated system) within the same molecule allows for intramolecular reactions that can lead to the formation of carbocyclic and heterocyclic ring systems.

Distinctive Structural Features and Inherent Reactivity Potential for Complex Transformations

The chemical reactivity of this compound is dictated by its unique arrangement of functional groups. vulcanchem.com The molecule features an aldehyde group at one end, a ketone group at the fifth carbon position, and a methylidene group at the second carbon, creating an α,β-unsaturated aldehyde system. vulcanchem.com

This specific configuration confers a high degree of reactivity and selectivity. The α,β-unsaturated aldehyde is a prime candidate for conjugate additions, such as the Michael reaction, where nucleophiles add to the β-carbon. vulcanchem.com Simultaneously, the aldehyde and ketone carbonyls are susceptible to nucleophilic attack. vulcanchem.com This duality allows chemists to orchestrate complex transformations by selectively targeting one functional group over the others through the careful choice of reagents and reaction conditions. For example, the aldehyde is generally more reactive towards nucleophiles than the ketone. openstax.org This inherent reactivity makes this compound a valuable substrate for cascade reactions, where an initial reaction at one site triggers a subsequent intramolecular transformation at another. sci-hub.se

Table 1: Physicochemical Properties of this compound

Evolution of Research Trajectories for Oxo-Aldehyde Systems in Synthetic Chemistry

The study of oxo-aldehydes is part of a broader trajectory in synthetic chemistry focused on increasing molecular complexity in a controlled and efficient manner. Historically, simple aldehydes were key products of industrial processes like hydroformylation, also known as the oxo process, which converts alkenes into aldehydes. researchgate.netstratviewresearch.com These aldehydes serve as crucial intermediates for producing alcohols, carboxylic acids, and other bulk chemicals. researchgate.netstratviewresearch.com

Over time, research has shifted towards the synthesis and application of more elaborate bifunctional and polyfunctional reagents. Oxo-aldehydes, which contain both an aldehyde and a ketone, represent a significant step in this evolution. The focus has moved from simple linear aldehydes to complex structures that can be used in sophisticated catalytic systems. Modern research often explores the use of these compounds in asymmetric organocatalysis to construct stereochemically rich molecules. acs.org The development of cascade reactions involving oxo-aldehydes demonstrates a strategic move towards mimicking the efficiency of biosynthetic pathways, where complex structures are assembled from simple precursors in a few steps. nih.gov The investigation into the reactivity of iron(IV)-oxo and iron(III)-peroxo complexes with aldehydes further illustrates the deep mechanistic studies being undertaken to understand and control the transformations of these functional groups. acs.orgacs.org

Table 2: Chemical Compounds Mentioned

Structure

3D Structure

Properties

CAS No. |

132803-31-7 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-methylidene-5-oxohexanal |

InChI |

InChI=1S/C7H10O2/c1-6(5-8)3-4-7(2)9/h5H,1,3-4H2,2H3 |

InChI Key |

TWBNRAVQZHOYBW-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=C)C=O |

Canonical SMILES |

CC(=O)CCC(=C)C=O |

Synonyms |

Hexanal, 2-methylene-5-oxo- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylidene 5 Oxohexanal and Its Analogues

Retrosynthetic Analysis Strategies for 2-Methylidene-5-oxohexanal

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups (FGIs) to reveal potential synthetic pathways.

The structure of this compound features three key functional groups: an aldehyde, a ketone, and an α-methylene group. Strategic disconnections can be planned around the formation of these groups.

Formation of the α,β-Unsaturated Aldehyde: This moiety can be formed late in the synthesis to avoid potential side reactions. A primary alcohol is a common precursor to an aldehyde, achievable through mild oxidation. Therefore, a key FGI is the oxidation of 2-methylidene-5-oxohexan-1-ol. Another powerful method for installing the α-methylene aldehyde is the Mannich reaction, followed by methylation and elimination.

Formation of the Ketone: The ketone at the 5-position can be derived from the oxidation of a secondary alcohol (hexan-2,5-diol derivative). Alternatively, it can be installed via Friedel-Crafts acylation on a suitable substrate or through the ozonolysis of an alkene. google.com

Carbon-Carbon Bond Disconnections: The carbon skeleton can be disconnected at several points. A logical disconnection is adjacent to the carbonyl groups.

Aldol-type Disconnection: Breaking the C3-C4 bond suggests an aldol (B89426) condensation between a three-carbon aldehyde equivalent and an acetone (B3395972) enolate equivalent.

Michael-type Disconnection: Disconnecting the C2-C3 bond points towards a Michael addition of a nucleophile to an α,β-unsaturated aldehyde.

Wittig-type Disconnection: The C=C double bond of the methylidene group can be formed via a Wittig reaction, disconnecting to 5-oxohexanal (B8756871) and a phosphonium (B103445) ylide.

Based on the disconnections, we can identify the idealized ionic fragments (synthons) and their corresponding real-world chemical reagents (synthetic equivalents).

A plausible retrosynthetic approach is to disconnect the molecule at the C2-C3 and C4-C5 bonds. This leads to three conceptual fragments that can be built up using known synthetic equivalents.

| Synthon | Description | Synthetic Equivalent | Example Reaction |

| Acrolein Cation | An electrophilic three-carbon unit that will form the C1-C3 portion of the backbone. | Acrolein or a protected equivalent like 3,3-diethoxyprop-1-ene. | Michael Addition |

| Acetone Enolate | A nucleophilic three-carbon unit that will form the C4-C6 portion. | Acetone, or more specifically its enolate generated by a base like LDA. | Aldol Condensation |

| Formaldehyde Electrophile/Nucleophile | A one-carbon unit to form the methylidene group. | Formaldehyde or Eschenmoser's salt (dimethylaminomethyl iodide). | Mannich Reaction |

Table 1: Key Synthons and Synthetic Equivalents for this compound

Both linear and convergent strategies can be devised for synthesizing this compound.

Example Linear Route: Start with 5-oxohexanal. Perform a Wittig reaction using methyltriphenylphosphonium (B96628) bromide to introduce the methylidene group. This directly yields the target molecule. This approach is highly efficient if the starting material is readily available.

Example Convergent Route:

Fragment A Synthesis: Prepare an organocuprate reagent from a protected propargyl alcohol derivative.

Fragment B Synthesis: Prepare 4-iodobutan-2-one.

Coupling: Couple Fragment A and Fragment B. Deprotection and oxidation steps would then yield the final product.

| Strategy Type | Description | Advantages | Disadvantages |

| Linear | Synthesis proceeds in a step-by-step manner from a single starting material. | Conceptually simple to plan. | Overall yield can be low for long sequences. A failure at a late stage is costly. |

| Convergent | Key fragments are synthesized separately and then joined together. | Higher overall yield. Allows for parallel synthesis efforts. | May require more complex planning to ensure fragment compatibility. |

Table 2: Comparison of Linear and Convergent Synthesis Strategies

Contemporary Forward Synthesis Approaches

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles are reflected in the development of modular, step-economical, and highly selective reactions.

Modular synthesis allows for the flexible and rapid assembly of molecules from pre-synthesized building blocks. nih.govresearchgate.net This is particularly useful for creating analogues of the target compound for structure-activity relationship studies. One-pot or tandem reactions, which combine multiple transformations into a single operation without isolating intermediates, are prime examples of step-economical synthesis.

A potential one-pot synthesis could involve a domino Michael/aldol reaction. For instance, reacting acrolein with acetone in the presence of a suitable catalyst could, in principle, form the basic skeleton of this compound in a single step, although controlling the reactivity and preventing polymerization would be a significant challenge.

The presence of two distinct carbonyl groups (aldehyde and ketone) in this compound presents a challenge for chemoselectivity. The aldehyde is generally more electrophilic and reactive than the ketone. This inherent difference can be exploited to achieve selective reactions.

Chemoselectivity: For example, a nucleophilic addition (e.g., Grignard reaction) would likely react preferentially at the aldehyde. To reverse this selectivity, the aldehyde could be protected as an acetal, allowing reactions to occur at the ketone. Subsequent deprotection would regenerate the aldehyde.

Regioselectivity: In reactions like enolate formation, the presence of two carbonyls allows for the formation of multiple possible enolates. The choice of base, solvent, and temperature can direct the reaction to a specific carbon atom. For example, using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (less substituted), whereas a smaller base at higher temperatures might favor the thermodynamic enolate (more substituted). Lewis acid catalysts, such as lanthanum trichloride, have been shown to provide high regio- and stereoselectivity in reactions involving β-dicarbonyl compounds. arkat-usa.orgresearchgate.net

The conjugate addition to the α,β-unsaturated system is another key consideration. Softer nucleophiles, like organocuprates, tend to favor 1,4-conjugate addition, while harder nucleophiles, like organolithium reagents, often favor 1,2-addition directly to the carbonyl carbon. pressbooks.pub

Intramolecular Carbonyl-Ene Reactions for Cyclization

The intramolecular carbonyl-ene reaction is a powerful, atom-economical transformation for the construction of carbocyclic and heterocyclic rings. mdpi.com This pericyclic reaction involves an alkene with an allylic hydrogen (the ene) and a carbonyl group (the enophile) within the same molecule. wikipedia.org For this compound, the aldehyde serves as the enophile and the methylidene group acts as the ene component. The reaction proceeds through a cyclic transition state, leading to the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer to form a homoallylic alcohol. mdpi.comwikipedia.org

Depending on the conformation of the acyclic precursor in the transition state, the cyclization of this compound can theoretically yield five- or six-membered rings. The formation of five-membered rings is often thermodynamically favored, though the kinetics can favor six-membered ring formation. dokumen.pub The reaction can be promoted thermally or, more commonly, by using Lewis acid catalysts which activate the carbonyl group towards nucleophilic attack by the ene. wikipedia.orgorganic-chemistry.org Alkylaluminum halides, such as methylaluminum dichloride (MeAlCl₂) and dimethylaluminum chloride (Me₂AlCl), are effective catalysts for carbonyl-ene reactions involving α,β-unsaturated aldehydes. wikipedia.org

In addition to Lewis acids, organocatalysis has emerged as a significant tool for mediating intramolecular carbonyl-ene reactions. mdpi.com Chiral phosphoric acids or N-triflylphosphoramides can act as Brønsted acid catalysts, activating the aldehyde and facilitating cyclization under milder conditions, often with high stereocontrol. mdpi.com The stereochemical outcome of the cyclization is influenced by the geometry of the reacting components in the transition state. organic-chemistry.org

Table 1: Representative Catalysts for Intramolecular Carbonyl-Ene Reactions and Expected Outcomes for Analogous Systems

| Catalyst Type | Specific Catalyst Example | Typical Substrate | Expected Product | Reference |

|---|---|---|---|---|

| Lewis Acid | Me₂AlCl | α,β-Unsaturated Aldehyde | Cyclopentanol/Cyclohexanol Derivative | wikipedia.org |

| Lewis Acid | SnCl₄ | Unsaturated Glyoxylate Ester | Cyclopentanol Derivative | wikipedia.org |

| Organocatalyst | Chiral Phosphoric Acid | Unsaturated Aldehyde | Tetrahydrofuran/Cyclopentane | mdpi.com |

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of single-enantiomer compounds is of paramount importance in fields such as pharmaceuticals and materials science. sigmaaldrich.com The enantioselective synthesis of derivatives of this compound can be achieved through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and dynamic kinetic resolution. These methods aim to control the formation of new stereocenters with high fidelity.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com For the synthesis of a chiral derivative of this compound, a chiral auxiliary could be appended to a precursor molecule. For example, an achiral carboxylic acid precursor could be converted into a chiral amide or ester using a commercially available, enantiopure auxiliary such as an Evans oxazolidinone, pseudoephedrine, or trans-2-phenylcyclohexanol. wikipedia.orgresearchgate.net

Diastereoselective reactions, such as alkylations or aldol reactions, can then be performed on the substrate-auxiliary conjugate. researchgate.net The steric bulk and electronic properties of the auxiliary block one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less hindered face, thus inducing high diastereoselectivity. researchgate.net Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Pseudoephenamine is another versatile auxiliary noted for its high stereocontrol in alkylation reactions, particularly in forming quaternary carbon centers. nih.gov

Ligand-controlled synthesis represents another powerful strategy. Here, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. nih.gov The synthesis of unnatural chiral α-amino acids, for instance, has been achieved through palladium-catalyzed C(sp³)–H arylation where the choice of ligand (e.g., pyridine (B92270) or quinoline (B57606) derivatives) controls the reaction's selectivity. nih.gov A similar approach could be envisioned for functionalizing a precursor to this compound, where a chiral ligand-metal complex could mediate a stereoselective bond formation.

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Auxiliary Class | Typical Reactions Controlled | Reference |

|---|---|---|---|

| Evans Auxiliaries | Oxazolidinones | Aldol, Alkylation, Diels-Alder | wikipedia.orgresearchgate.net |

| Myers Auxiliary | Pseudoephedrine | Alkylation | wikipedia.org |

| Whitesell's Auxiliary | trans-2-Phenylcyclohexanol | Ene Reactions | wikipedia.org |

| Oppolzer's Sultam | Camphorsultam | Aldol, Alkylation, Conjugate Addition | wikipedia.org |

Asymmetric Catalysis in Stereoselective Bond Formations

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. chiralpedia.com This approach avoids the need for stoichiometric chiral auxiliaries and often involves fewer synthetic steps. Organocatalysis, which uses small chiral organic molecules, has become a major pillar of asymmetric synthesis alongside metal catalysis and biocatalysis. chiralpedia.com

For a substrate like this compound, the α,β-unsaturated aldehyde moiety is an ideal handle for asymmetric catalysis. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or chiral phosphoric acids, can activate the enal system towards enantioselective conjugate addition. For instance, a domino organocatalytic enantioselective Michael-acetalization-Henry reaction has been successfully developed for 5-oxohexanal, a close structural analogue, to synthesize complex chromenone structures with four consecutive stereocenters and excellent enantioselectivity (up to >99% ee). nih.gov This demonstrates the feasibility of using the keto-aldehyde framework in sophisticated asymmetric cascade reactions.

Similarly, a chiral phosphoric acid catalyst could be employed to facilitate the enantioselective addition of a nucleophile to the β-position of the this compound system. The catalyst would operate by forming a chiral hydrogen-bonded complex with the aldehyde, activating it and simultaneously shielding one of its enantiotopic faces. chemrxiv.org

Table 3: Examples of Asymmetric Catalysis for Stereoselective Bond Formation

| Catalyst Type | Reaction | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Reduction | Indole Imine Methide | 95% | chemrxiv.org |

| Bifunctional Thiourea | Michael-Michael Cascade | Nitroalkene & Enone | >99% | researchgate.net |

| Chiral Diamine/Ru Complex | Asymmetric Hydrogenation | Ketone | >90% | nih.gov |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is a significant advantage over standard kinetic resolution, which has a maximum theoretical yield of 50%. nih.gov DKR combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step, where a chiral catalyst selectively reacts with only one of the two rapidly interconverting enantiomers. wikipedia.orgprinceton.edu

For a derivative of this compound, a DKR process could be applied to a racemic precursor containing a stereocenter. For example, the saturated analogue, 2-methyl-5-oxohexanal, possesses a chiral center at the C2 position. This stereocenter is adjacent to the aldehyde carbonyl group, making it susceptible to racemization via enolization under basic or acidic conditions.

A successful DKR would require a catalyst system that can achieve two things simultaneously: racemize the starting material and selectively react with one enantiomer. princeton.edu A common strategy involves chemoenzymatic DKR, where a metal complex (e.g., a ruthenium catalyst) performs the racemization of a chiral alcohol, while an enzyme (e.g., a lipase) selectively acylates one of the enantiomers. wikipedia.org Alternatively, a bifunctional organocatalyst could promote both the racemization and the enantioselective reaction in a one-pot system. mdpi.com For racemic 2-methyl-5-oxohexanal, a DKR could involve a ruthenium catalyst for racemization coupled with a chiral catalyst that mediates an enantioselective reaction at the aldehyde, such as a transfer hydrogenation or an addition reaction. nih.gov

Table 4: Key Requirements and Catalytic Systems for Dynamic Kinetic Resolution (DKR)

| Requirement | Description | Example Catalytic System | Reference |

|---|---|---|---|

| Racemizable Stereocenter | The stereocenter of the starting material must be easily epimerized. | α-Substituted aldehydes/ketones (via enolization) | nih.gov |

| Efficient Racemization | The rate of racemization (krac) should be faster than or equal to the rate of reaction of the fast-reacting enantiomer (kfast). | Ruthenium or rhodium complexes, base catalysis. | nih.govprinceton.edu |

| Irreversible Resolution | The kinetic resolution step should be irreversible to ensure high enantioselectivity. | Acylation, reduction, C-C bond formation. | princeton.edu |

Mechanistic Investigations of 2 Methylidene 5 Oxohexanal Transformations

Detailed Mechanisms of Nucleophilic Addition Reactions at Aldehyde and Ketone Moieties

The presence of two distinct carbonyl groups, an aldehyde and a ketone, in 2-Methylidene-5-oxohexanal presents a challenge in regioselectivity for nucleophilic attack. The inherent differences in the electronic and steric environments of these two groups dictate their relative electrophilicity and, consequently, the site of nucleophilic addition.

Steric and Electronic Effects on Carbonyl Electrophilicity

In general, aldehydes are more reactive towards nucleophiles than ketones, a principle that holds true for this compound. stackexchange.comwikipedia.org This enhanced reactivity is attributable to a combination of electronic and steric factors.

Electronically, the carbonyl carbon of an aldehyde is more electrophilic than that of a ketone. vulcanchem.com Aldehydes possess only one alkyl group, which is electron-donating, whereas ketones have two. The greater electron-donating inductive effect from the two alkyl groups in a ketone reduces the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles. stackexchange.com In this compound, the aldehyde carbon is bonded to a hydrogen and a carbon, while the ketone carbon is bonded to two carbon atoms. This leads to a greater partial positive charge on the aldehyde carbon.

Sterically, the aldehyde carbonyl is more accessible to incoming nucleophiles. The single hydrogen atom attached to the aldehyde carbonyl presents minimal steric hindrance compared to the bulkier alkyl groups of the ketone. stackexchange.comwikipedia.org This allows for a less hindered trajectory for the nucleophile to attack the electrophilic carbon. rsc.org The transition state leading to the tetrahedral intermediate is therefore lower in energy for the aldehyde, resulting in a faster reaction rate. wikipedia.org

| Carbonyl Group | Electronic Effect | Steric Hindrance | Relative Electrophilicity |

|---|---|---|---|

| Aldehyde (-CHO) | Less electron donation (one alkyl group) | Low | High |

| Ketone (C=O) | More electron donation (two alkyl groups) | High | Low |

Regioselectivity in Attack on Bifunctional Carbonyls

The differential reactivity of the aldehyde and ketone functionalities in this compound allows for regioselective nucleophilic additions. Strong, irreversible nucleophiles, such as Grignard reagents and organolithium compounds, will preferentially attack the more reactive aldehyde carbonyl (1,2-addition). rsc.org Weaker, more selective nucleophiles can also be expected to favor the aldehyde.

However, the situation is complicated by the presence of the α,β-unsaturated system. Nucleophiles can also attack the β-carbon of the methylidene group in a conjugate (1,4) addition. jove.comlibretexts.org The choice between 1,2-addition at the aldehyde and 1,4-addition is dependent on the nature of the nucleophile. "Hard" nucleophiles, which are typically highly charged and less polarizable (e.g., Grignard reagents), tend to favor the kinetically controlled 1,2-addition at the hard electrophilic center of the carbonyl carbon. spcmc.ac.in In contrast, "soft" nucleophiles, which are less charged and more polarizable (e.g., Gilman reagents, enamines), favor the thermodynamically controlled 1,4-addition to the soft electrophilic β-carbon of the conjugated system. libretexts.orgspcmc.ac.in

Reactivity and Mechanistic Pathways of the Methylidene Group

The methylidene group, being part of an α,β-unsaturated system, is activated towards both electrophilic and nucleophilic additions and can also participate in cycloaddition reactions.

Electrophilic and Nucleophilic Additions to the Alkene Moiety

Electrophilic Addition: The double bond of the methylidene group can undergo electrophilic addition. The mechanism involves the initial attack of an electrophile (e.g., H⁺, Br⁺) on the π-bond to form a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. In the case of this compound, the addition of an electrophile to the terminal carbon of the methylidene group would generate a tertiary carbocation adjacent to the aldehyde, which is stabilized by resonance with the carbonyl group. A subsequent attack by a nucleophile completes the addition.

Nucleophilic Addition (Conjugate Addition): As previously mentioned, the methylidene group is susceptible to nucleophilic attack at the β-carbon (the carbon of the methylidene group) via a conjugate or Michael addition. wikipedia.orgjove.com This reaction is initiated by the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. jove.comlibretexts.org Subsequent protonation of the enolate at the α-carbon yields the 1,4-addition product, where the carbonyl group is regenerated. jove.com

| Nucleophile Type | Primary Site of Attack | Reaction Type |

|---|---|---|

| Hard (e.g., RMgX, RLi) | Aldehyde Carbonyl | 1,2-Addition (Direct) |

| Soft (e.g., R₂CuLi, Enamines) | β-Carbon of Methylidene | 1,4-Addition (Conjugate) |

Cycloaddition Reactions Involving the Methylidene Unit

The electron-deficient nature of the methylidene group, due to its conjugation with the aldehyde, makes it a good dienophile in Diels-Alder reactions. vulcanchem.comiitk.ac.in In a [4+2] cycloaddition, this compound can react with a conjugated diene to form a six-membered ring. The reaction proceeds through a concerted mechanism, where the stereochemistry of the diene and dienophile are retained in the product. iitk.ac.in The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

Furthermore, the methylidene group can participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. youtube.com

Intramolecular Carbonyl Condensations and Cyclization Pathways

The presence of two carbonyl groups and α-hydrogens in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic products. An important potential pathway is the intramolecular aldol (B89426) condensation. chegg.com

In an intramolecular aldol reaction, a base would deprotonate an α-hydrogen to form an enolate. This enolate can then attack the other carbonyl group within the same molecule. For this compound, there are two potential enolates that can be formed: one from the deprotonation of the methyl group adjacent to the ketone (at C-6) and another from the deprotonation of the methylene (B1212753) group at C-4.

Formation of a six-membered ring: If the enolate is formed at C-6, its intramolecular attack on the aldehyde carbonyl would lead to the formation of a six-membered ring. Subsequent dehydration would yield a cyclohexenone derivative. This pathway is generally favored due to the thermodynamic stability of six-membered rings. libretexts.org

Formation of a four-membered ring: If the enolate is formed at C-4, its attack on the aldehyde carbonyl would result in a four-membered ring. This is generally less favorable due to significant ring strain. libretexts.org

Therefore, the most likely intramolecular cyclization product under basic conditions is the six-membered ring formed via an aldol condensation. kashanu.ac.ir

Another, though less likely, intramolecular pathway could be a Cannizzaro-type reaction if the molecule lacked α-hydrogens to the aldehyde. libretexts.org However, given the presence of multiple acidic protons in this compound, the aldol pathway is significantly more probable.

| Enolate Formation Site | Attacked Carbonyl | Ring Size | Thermodynamic Stability |

|---|---|---|---|

| C-6 (from ketone) | Aldehyde | 6-membered | High |

| C-4 | Aldehyde | 4-membered | Low |

Aldol Reaction Mechanisms and Stereochemical Control

The presence of both an aldehyde and a ketone in this compound allows for the possibility of intramolecular aldol reactions, leading to the formation of cyclic products. libretexts.org The reaction is typically initiated by the formation of an enolate, which then acts as a nucleophile. iitk.ac.in

Under basic conditions, a proton is abstracted from the α-carbon of the ketone, generating an enolate. This enolate can then attack the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy aldehyde after protonation. libretexts.orglibretexts.org Subsequent heating can lead to dehydration, yielding a more stable conjugated system. libretexts.org The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions. libretexts.orgdokumen.pub

Stereochemical control in these reactions can be influenced by the reaction conditions. The use of specific catalysts and chiral auxiliaries can direct the reaction towards the formation of a particular stereoisomer. dokumen.pub For instance, the stereochemistry of aldol reactions involving boron enolates can be altered by the presence of a Lewis acid, which can favor an open transition state. dokumen.pub

Michael Addition and Subsequent Cyclizations

The α,β-unsaturated aldehyde moiety in this compound is an excellent Michael acceptor. organic-chemistry.org In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system. organic-chemistry.org This reaction is thermodynamically controlled and can be catalyzed by bases. organic-chemistry.org

A common synthetic route involving this compound begins with a Michael addition of a methyl ketone's enolate to the α,β-unsaturated aldehyde. This forms a keto-enol intermediate which then undergoes an aldol condensation to generate the conjugated enone system. Subsequent intramolecular reactions can then lead to the formation of various cyclic structures. For example, an organocatalytic enantioselective Michael–acetalization–Henry reaction cascade of 2-hydroxynitrostyrene and 5-oxohexanal (B8756871) has been used to synthesize hexahydro-6H-benzo[c]chromenones. acs.org

Radical-Mediated Transformations and Their Mechanistic Elucidation

Radical reactions offer an alternative pathway for the transformation of this compound. These reactions involve highly reactive species with unpaired electrons and can be initiated by light or radical initiators. mdpi.commsu.edu Carbon-centered radicals can add to the double bond of the α,β-unsaturated system, leading to a variety of products. mdpi.com

The mechanism of these reactions often involves a radical chain process. A radical initiator generates a radical species, which then adds to the alkene to form a new radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom transfer or cyclization, before propagating the chain. mdpi.com The elucidation of these mechanisms often relies on techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical intermediates. mdpi.com

Recent advancements in photoredox catalysis have enabled the development of novel radical transformations. For example, a photoredox-mediated 1,5-hydrogen atom transfer (HAT) strategy has been developed for the remote β-C(sp³)-H alkylation of certain ketones. mdpi.com Density functional theory (DFT) and transition state theory (TST) are computational tools used to investigate the detailed reaction mechanisms and kinetics of radical-mediated transformations, such as the degradation of pollutants by hydroxyl radicals. mdpi.com

Pericyclic Reactions and Sigmatropic Rearrangements in this compound Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduebsco.com They are characterized by a simultaneous breaking and forming of bonds and are often highly stereospecific. msu.edu The α,β-unsaturated system in this compound can participate in cycloaddition reactions, a type of pericyclic reaction. ebsco.com

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.org These rearrangements are classified by bracketed numbers that indicate the positions of the bond that is broken and the bond that is formed. libretexts.org For example, a openstax.org-sigmatropic rearrangement involves the shift of a group across a five-atom system. openstax.org

The Cope and Claisen rearrangements are well-known iitk.ac.iniitk.ac.in-sigmatropic rearrangements. youtube.comlibretexts.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. libretexts.org While direct examples involving this compound are not readily found, its structural motifs suggest the potential for such rearrangements under appropriate conditions or after suitable functionalization. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry. openstax.org

Catalytic Strategies in the Synthesis and Transformation of 2 Methylidene 5 Oxohexanal

Organocatalysis for Asymmetric and Selective Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of carbonyl compounds. By activating substrates through the formation of transient, covalently bound intermediates (like enamines or iminium ions) or through non-covalent interactions (like hydrogen bonding), small organic molecules can catalyze a wide array of transformations with high stereoselectivity.

Chiral secondary amines, particularly those derived from proline, are cornerstone catalysts in the asymmetric functionalization of α,β-unsaturated aldehydes. unipd.itacs.org These catalysts operate via iminium ion activation, where the amine reversibly condenses with the aldehyde to form a chiral iminium ion. unipd.it This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, rendering it more susceptible to nucleophilic attack at the β-position. unipd.it The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.

While specific examples detailing the use of proline-derived catalysts directly with 2-methylidene-5-oxohexanal are not extensively documented, the reactivity of the closely related 5-oxohexanal (B8756871) has been explored. In a notable example, a domino Michael-acetalization-Henry reaction cascade of 5-oxohexanal with 2-hydroxynitrostyrene was developed using a Jørgensen-Hayashi-type catalyst. mdpi.com This reaction constructs complex hexahydro-6H-benzo[c]chromenone skeletons with four contiguous stereogenic centers and high enantioselectivity (up to >99% ee). nih.govokstate.eduacs.org The catalyst, a diarylprolinol silyl (B83357) ether, effectively controls the stereochemical outcome of the initial Michael addition, which then triggers a cascade of subsequent reactions. mdpi.com

The general utility of chiral amine catalysis is well-established for a variety of α,β-unsaturated aldehydes and ketones. For instance, chiral secondary amines have been shown to be highly effective in activating enals for aza-Michael reactions. nih.gov Similarly, structurally rigid tricyclic chiral secondary amines have been designed to catalyze the Michael addition of aldehydes to vinyl sulfones with excellent yields and enantioselectivities. acs.org These examples underscore the potential of chiral amine catalysis for controlling the reactivity of the α,β-unsaturated aldehyde moiety within this compound for various asymmetric C-C and C-heteroatom bond-forming reactions.

Table 1: Organocatalytic Cascade Reaction of 5-Oxohexanal mdpi.com

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) |

| 1 | Jørgensen-Hayashi Catalyst (J-H) | Toluene | 72 | 85 | >20:1 | >99 |

| 2 | Jørgensen-Hayashi Catalyst (J-H) | CH2Cl2 | 72 | 80 | >20:1 | >99 |

| 3 | Jørgensen-Hayashi Catalyst (J-H) | THF | 96 | 65 | 15:1 | >99 |

Reaction conditions: 5-oxohexanal, 2-hydroxynitrostyrene, and catalyst in the specified solvent.

Hydrogen bonding is a critical non-covalent interaction that can be harnessed for catalysis. wikipedia.org Chiral hydrogen-bond donors, such as thioureas, ureas, and chiral phosphoric acids, can activate electrophiles by stabilizing anionic transition states or by holding substrates in a specific orientation to allow for a stereoselective reaction. wikipedia.orgmdpi.com In the context of α,β-unsaturated aldehydes, hydrogen bonding can stabilize the developing negative charge on the oxygen atom during nucleophilic attack. rsc.org

Cooperative catalysis, combining a hydrogen-bond donor with an amine catalyst, has proven to be a particularly powerful strategy. mdpi.com The amine generates the reactive enamine or iminium ion intermediate, while the hydrogen-bond donor activates the other reaction partner and helps to organize the transition state assembly, enhancing both reactivity and stereoselectivity. mdpi.comthieme-connect.com

Brønsted acid catalysis offers another avenue for activating carbonyl compounds. Strong Brønsted acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. acs.orgnii.ac.jp In multifunctional molecules like this compound, Brønsted acids could catalyze intramolecular cyclizations, such as aldol-type condensations between the enol or enolate of the ketone and the activated aldehyde. rsc.org For example, Brønsted acids like p-toluenesulfonic acid (p-TsOH·H2O) have been used to catalyze the dehydrative cycloaromatization of aldehydes and ketones, demonstrating their ability to promote C-C bond formation via cationic intermediates. nii.ac.jpacs.org The use of highly acidic and confined Brønsted acids, such as imidodiphosphates, has been shown to be effective in a wide range of asymmetric transformations.

Table 2: Representative Brønsted Acid Catalyzed Cyclizations nii.ac.jprsc.org

| Substrate Type | Brønsted Acid Catalyst | Product Type | Yield (%) | Reference |

| (Biaryl-2-yl)acetaldehydes | Trifluoromethanesulfonic acid (TfOH) | Phenacenes | 82-95 | nii.ac.jp |

| Pyridines with β-ketoamide side chains | TfOH | Pyridyl-substituted hydroxy lactams | Good | rsc.org |

| Salicylaldehyde-substituted pyridines | TfOH | Pyridyl-substituted benzofurans | - | rsc.org |

Transition Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis provides a diverse and powerful toolkit for forming C-C and C-heteroatom bonds, offering reaction pathways that are often complementary to organocatalytic methods. rsc.org Metals like palladium and rhodium are particularly prominent in this field.

Palladium catalysis is synonymous with cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for C-C bond formation. thieme-connect.com While direct cross-coupling with the vinylic position of this compound would be challenging, related transformations of α,β-unsaturated systems are well-established. For instance, the Heck reaction allows for the coupling of aryl halides with alkenes. unipd.it

Palladium is also adept at catalyzing cycloaddition reactions. Synergistic catalysis, combining a palladium catalyst with an organocatalyst, has enabled powerful transformations. For example, a decarboxylative [4+2] cycloaddition of vinyl benzoxazinanones with α,β-unsaturated aldehydes has been achieved using a combination of a palladium catalyst and a chiral amine organocatalyst. thieme-connect.com In this dual activation system, the palladium catalyst activates the vinyl benzoxazinanone, while the organocatalyst activates the enal via iminium ion formation. thieme-connect.com Similarly, a stereoselective [3+2] cycloaddition between vinylcyclopropanes and α,β-unsaturated aldehydes has been developed using a synergistic palladium and organocatalyst system to create highly substituted cyclopentanes. acs.org Cationic palladium(II) complexes have also been shown to catalyze the tandem [2+2] cycloaddition-allylic rearrangement of ketene (B1206846) with α,β-unsaturated aldehydes and ketones to form 3,6-dihydro-2H-pyran-2-ones. elsevierpure.com

Rhodium catalysts are exceptionally versatile, particularly in promoting cascade reactions that can rapidly build molecular complexity from simple starting materials. acs.org Rhodium is well-known for its ability to catalyze hydroacylation reactions, where an aldehyde C-H bond adds across a C-C multiple bond. snnu.edu.cn This reactivity could be applied to this compound for intramolecular cyclizations to form five- or six-membered rings.

Rhodium-catalyzed cascade reactions often involve the formation of a rhodium-carbene intermediate. For example, rhodium(II) catalysts can react with 1-sulfonyl-1,2,3-triazoles to generate α-imino rhodium carbenes, which can be trapped by various nucleophiles. nih.gov In one instance, an α-amino enol intermediate was trapped by a vinylimine (B1173575) ion in a multicomponent reaction to produce α-amino-β-indole ketones. nih.gov Another strategy involves using heterocycle-derived β-thio-enals as substrates in a rhodium-catalyzed hydroacylation-Suzuki type coupling cascade. rsc.org This approach allows for a three-component assembly where a single rhodium catalyst promotes both an initial alkyne hydroacylation and a subsequent cross-coupling with a boronic acid. rsc.org

Beyond palladium and rhodium, other transition metals offer unique reactivity for specific transformations.

Ruthenium: Ruthenium catalysts have been employed for the cross-coupling of α,β-unsaturated aldehydes with primary alcohols to yield 2-hydroxymethyl ketones. researchgate.net

Copper: Copper catalysis is often used for conjugate additions and C-heteroatom bond formation. uwindsor.ca For instance, copper-catalyzed systems, sometimes in combination with a base like KF/Fe3O4, can facilitate C-O and C-N bond formation. uwindsor.ca

Iron: Iron catalysts provide an economical and environmentally benign option for various transformations, including the hydrosilylation of aldehydes. nih.gov

Iridium: Iridium catalysts have been used in sustainable pyrrole (B145914) synthesis from secondary alcohols and amino alcohols. organic-chemistry.org

These alternative metal systems expand the range of possible transformations for a multifunctional substrate like this compound, offering pathways for reductions, oxidations, and the formation of various heterocyclic structures.

Biocatalysis and Enzyme-Mediated Synthesis

The application of biocatalysis in chemical synthesis offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. ftb.com.hrmdpi.com For a multifunctional compound like this compound, which possesses an aldehyde, a ketone, and a reactive α,β-unsaturated system, enzymes provide a powerful toolkit for both its synthesis and subsequent transformations.

Enzymatic Routes to Enantiomerically Enriched Precursors

While this compound is an achiral molecule, the synthesis of its enantiomerically enriched precursors is a key strategy for accessing chiral derivatives. Biocatalysis provides several routes to such chiral building blocks.

Asymmetric Reduction of Prochiral Ketones and Diketones

One primary strategy involves the stereoselective reduction of a prochiral ketone. Alcohol dehydrogenases (ADHs), also known as keto reductases (KREDs), are highly effective for this purpose. matthey.comfrontiersin.org These NAD(P)H-dependent enzymes can reduce carbonyl groups to alcohols with high enantioselectivity. frontiersin.orgorganic-chemistry.org A hypothetical precursor like 2-methylidenehexane-1,5-dione could be selectively reduced at the C5-ketone by a suitable ADH to yield enantiopure (S)- or (R)-5-hydroxy-2-methylidenehexanal. The choice of enzyme is critical, as a vast portfolio of ADHs with differing substrate specificities and stereopreferences is available, allowing for the production of either enantiomer of a chiral alcohol. organic-chemistry.orgmatthey.com

Enzyme-Catalyzed Carbon-Carbon Bond Formation

Aldolases are enzymes that catalyze stereoselective aldol (B89426) additions, making them ideal for constructing chiral precursors. acs.org Type I aldolases, for instance, can catalyze the condensation of a donor molecule (like pyruvate (B1213749) or acetaldehyde) with a wide range of aldehyde acceptors. thieme-connect.comresearchgate.net An engineered 4-oxalocrotonate tautomerase (4-OT) variant has been shown to act as a carboligase, catalyzing the aldol condensation of acetaldehyde (B116499) with various aldehydes to produce α,β-unsaturated aldehydes. acs.org A similar strategy could be envisioned for synthesizing a chiral β-hydroxy aldehyde precursor, which could then be dehydrated to form the methylidene structure.

Enzymatic Handling of Methylene-Containing Substrates

The enzymatic synthesis of molecules containing a methylidene group has precedent in natural product biosynthesis. For example, aristolochene (B1197444) synthase from Penicillium roquefortii has been shown to convert the unnatural precursor 7-methylene farnesyl diphosphate (B83284) into the natural product (+)-aristolochene. bris.ac.uk This demonstrates that the active sites of some enzymes can accommodate and correctly orient methylene-containing substrates for complex cyclization reactions, suggesting that enzymes could be discovered or engineered to assemble precursors of this compound. bris.ac.uk

| Enzyme Class | Hypothetical Precursor Substrate | Transformation | Chiral Precursor Product | Key Advantage |

| Alcohol Dehydrogenase (ADH) | 2-Methylidenehexane-1,5-dione | Asymmetric reduction of C5-ketone | (R)- or (S)-5-Hydroxy-2-methylidenehexanal | High enantioselectivity (often >99% ee), large library of available enzymes. matthey.com |

| Aldolase | 3-Oxobutanal + Propanal derivative | Asymmetric aldol addition | Chiral β-hydroxy-keto-aldehyde | Stereocontrolled C-C bond formation to build the carbon skeleton. acs.org |

| Terpene Cyclase | Acyclic methylene-containing diphosphate | Intramolecular cyclization/rearrangement | Cyclic chiral precursor | Ability to specifically handle and activate methylene (B1212753) groups for complex constructions. bris.ac.uk |

Biotechnological Approaches for Functional Group Transformations

Biotechnology offers precise tools for modifying the distinct functional groups within the this compound structure: the α,β-unsaturated double bond, the aldehyde, and the ketone.

Selective Reduction of the Carbon-Carbon Double Bond

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that excel at the asymmetric reduction of activated C=C double bonds. researchgate.net This transformation is highly relevant for this compound, as its double bond is activated by the electron-withdrawing aldehyde group. Applying an ene-reductase would saturate the double bond to produce 2-methyl-5-oxohexanal. researchgate.net This reaction can create up to two new stereocenters with high stereoselectivity. researchgate.net Recently, a novel ene-reductase, YhfK from Listeria monocytogenes, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, was identified to specifically reduce the C=C bond of α,β-unsaturated aldehydes. nih.govnih.gov

Selective Reduction of Carbonyl Groups

Alcohol dehydrogenases (ADHs) can be employed for the selective reduction of either the aldehyde or the ketone. frontiersin.org Due to their broad substrate scope, different ADHs can be screened to find catalysts that preferentially reduce one carbonyl over the other. matthey.com

Aldehyde Reduction: Reduction of the aldehyde group would yield 2-methylidene-5-oxohexan-1-ol.

Ketone Reduction: Asymmetric reduction of the C5-ketone would produce enantiomerically pure (R)- or (S)-2-methylidene-5-hydroxyhexanal. Thermostable ADHs, such as those from the aldo-keto reductase (AKR) superfamily found in hyperthermophilic archaea like Pyrococcus furiosus, are of particular interest for industrial applications due to their robustness. nih.gov

Michael Additions to the Unsaturated System

Enzymes can also catalyze the addition of nucleophiles to the β-carbon of the α,β-unsaturated aldehyde system (a Michael addition). An engineered F50A mutant of 4-oxalocrotonate tautomerase (4-OT) has been successfully used to catalyze the asymmetric Michael addition of nitromethane (B149229) to various α,β-unsaturated aldehydes. acs.orgnih.gov This reaction proceeds through an enzyme-bound iminium ion intermediate, mimicking organocatalysis but in an aqueous, environmentally friendly system. nih.govrug.nl Such a transformation on this compound would install a nitro-methyl group at the C3 position, creating a new chiral center and a valuable synthetic intermediate.

| Enzyme Class | Target Functional Group | Transformation | Product | Key Feature |

| Ene-Reductase (ER) | C=C double bond | Asymmetric reduction | (R)- or (S)-2-Methyl-5-oxohexanal | High stereoselectivity for creating new chiral centers at C2. researchgate.netresearchgate.net |

| Alcohol Dehydrogenase (ADH) | C5-ketone | Asymmetric reduction | (R)- or (S)-2-Methylidene-5-hydroxyhexanal | High enantioselectivity, chemo- and regioselective reduction possible. frontiersin.orgnih.gov |

| Alcohol Dehydrogenase (ADH) | Aldehyde | Reduction | 2-Methylidene-5-oxohexan-1-ol | Chemoselective reduction of the aldehyde over the ketone. |

| 4-Oxalocrotonate Tautomerase (engineered) | α,β-Unsaturated system | Asymmetric Michael addition | 3-(Nitromethyl)-2-methyl-5-oxohexanal | C-C bond formation with high enantiocontrol. acs.orgrug.nl |

Computational and Theoretical Studies on 2 Methylidene 5 Oxohexanal Reactivity and Structure

Quantum Chemical Calculations (DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. For a molecule like 2-Methylidene-5-oxohexanal, with multiple reactive sites, DFT can be instrumental in predicting the most likely reaction pathways, such as intramolecular aldol (B89426) or Michael reactions. These calculations can help determine the frontier molecular orbitals (HOMO and LUMO) to identify the nucleophilic and electrophilic centers within the molecule.

Energy Barrier Determination for Elementary Steps

A hypothetical reaction pathway for the intramolecular cyclization of this compound could involve the enolate of the ketone attacking the β-carbon of the α,β-unsaturated aldehyde. DFT calculations would be essential to determine the activation energy for this step, as well as for competing pathways.

Table 1: Hypothetical Energy Barriers for Elementary Steps in this compound Reactions (Illustrative)

| Elementary Step | Reactants | Product | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular Michael Addition | This compound | Cyclic hemiacetal intermediate | DFT (B3LYP/6-31G) | Data not available |

| Intramolecular Aldol Addition | This compound | Bicyclic aldol adduct | DFT (B3LYP/6-31G) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not currently published.

Transition State Geometries and Energetics

The transition state represents the highest energy point along a reaction coordinate and its geometry and energy are key to understanding reaction kinetics. Locating transition states is a computationally intensive task, but methods like the Artificial Force Induced Reaction (AFIR) have been developed to automate this search for intramolecular pathways. nih.gov For this compound, identifying the transition state geometries for potential cyclization reactions would reveal the precise atomic arrangements at the point of highest energy, offering insights into the stereochemical outcome of the reaction. The energetics of these transition states, when compared, would indicate the kinetically favored reaction pathway.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including the influence of the surrounding solvent and the molecule's conformational flexibility. The conformation of a molecule can significantly impact its reactivity. mun.ca

For this compound, MD simulations could be employed to explore its conformational landscape. The flexible alkyl chain allows for numerous rotational isomers, and MD simulations can identify the most stable conformers in different solvent environments. ulakbim.gov.tr The presence of polar functional groups suggests that polar solvents would significantly influence its conformational preferences through hydrogen bonding and dipole-dipole interactions.

In Silico Prediction of Reactivity and Selectivity

In silico methods, leveraging computational models, can predict the reactivity and selectivity of chemical reactions. For this compound, which possesses two distinct carbonyl groups and a reactive alkene, predicting which site will react preferentially under specific conditions is a key challenge.

Local reactivity descriptors derived from DFT, such as Fukui functions and local softness, have been successfully used to predict the most probable sites for nucleophilic attack in α,β-unsaturated carbonyl compounds. rsc.org These descriptors can differentiate the reactivity of the aldehyde carbonyl, the ketone carbonyl, and the β-carbon of the Michael acceptor, thus predicting the regioselectivity of a given reaction.

Application of Machine Learning Algorithms in Reaction Outcome Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes. nih.gov ML models can be trained on large datasets of known reactions to learn the complex relationships between molecular structure and reactivity.

For a compound like this compound, an ML model could be trained on a dataset of reactions involving multifunctional carbonyl compounds. By inputting the structure of this compound and the reaction conditions, the model could predict the major product, yield, and even the optimal reaction conditions. Descriptors used in such models often include quantum chemically calculated properties, such as atomic charges and orbital energies, which have been shown to correlate with reactivity in Michael additions. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques for Research Level Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Methylidene-5-oxohexanal. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

To unambiguously assign the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential.

¹H NMR: The proton NMR spectrum provides initial information about the different types of protons present in the molecule and their immediate electronic environment. For this compound, distinct signals would be expected for the aldehydic proton, the methylidene protons, the methylene (B1212753) protons, and the methyl protons of the ketone group. The proximity of a chiral center can cause chemically equivalent protons (diastereotopic protons) to have different chemical shifts, leading to more complex splitting patterns. youtube.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, separate signals are anticipated for the carbonyl carbons of the aldehyde and ketone, the sp²-hybridized carbons of the methylidene group, the methylene carbons, and the methyl carbon.

COSY (Correlation Spectroscopy): This 2D NMR technique is crucial for identifying which protons are coupled to each other, typically through two or three bonds. sdsu.edu It establishes the connectivity between adjacent protons in the carbon skeleton. For instance, COSY would show correlations between the aldehydic proton and the methylidene protons, and between the protons on adjacent methylene groups. A DQF-COSY (Double Quantum Filtered COSY) can offer cleaner spectra, especially when sharp singlets are present. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. sdsu.eduprinceton.edu This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the respective spectra. For this compound, this would link the methylidene proton signals to the corresponding sp² carbon signal, and the methylene proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is instrumental in piecing together the entire molecular framework, especially across heteroatoms or quaternary carbons where COSY correlations are absent. For example, HMBC would show correlations from the methyl protons of the ketone to the ketone's carbonyl carbon and the adjacent methylene carbon, and from the aldehydic proton to the carbons of the methylidene group.

A hypothetical table of expected NMR data for this compound is presented below.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (CHO) | ~9.5 (s) | ~194 | C2, C3 |

| 2 (=CH₂) | ~6.2 (s), ~5.9 (s) | ~135 | C1, C3, C4 |

| 3 (-CH₂-) | ~2.5 (t) | ~30 | C2, C4, C5 |

| 4 (-CH₂-) | ~2.8 (t) | ~42 | C3, C5, C6 |

| 5 (C=O) | - | ~208 | C4, C6 |

| 6 (CH₃) | ~2.2 (s) | ~30 | C4, C5 |

Since this compound is a chiral molecule, determining the ratio of its enantiomers is often a critical aspect of its characterization, particularly in the context of asymmetric synthesis or biological studies. Chiral NMR spectroscopy provides a powerful method for this analysis. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov

The addition of a chiral auxiliary, such as a chiral phosphoric acid, can induce a chemical shift difference between the corresponding signals of the two enantiomers in the NMR spectrum. frontiersin.org This allows for the direct integration of the separated signals to determine the enantiomeric excess (ee) of the sample. The effectiveness of a particular CSA often depends on the formation of diastereomeric complexes with distinct geometries. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

HRMS (High-Resolution Mass Spectrometry): This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision. This high accuracy allows for the determination of the exact molecular formula of this compound (C₇H₁₀O₂) by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is particularly useful for analyzing volatile compounds like this compound. GC-MS can be used to confirm the identity of the compound by comparing its retention time and mass spectrum to a known standard. Furthermore, it is a powerful tool for impurity profiling, allowing for the separation and identification of any side-products or unreacted starting materials in a sample. mdpi.com

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Analysis

While NMR and MS provide invaluable structural information, X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. This provides unambiguous proof of the connectivity, conformation, and, in the case of a chiral crystal, the absolute configuration of the stereocenter. However, obtaining crystals of sufficient quality can be a significant challenge.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group States and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.comphotothermal.com These two techniques are often complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice-versa. edinst.comsurfacesciencewestern.com

FT-IR Spectroscopy: For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibrations of both the aldehyde and the ketone. The α,β-unsaturated nature of the aldehyde would likely shift its C=O stretching frequency to a lower wavenumber (~1680–1720 cm⁻¹) compared to a saturated aldehyde. The ketone C=O stretch would appear in its typical region (~1715 cm⁻¹). The C=C stretching of the methylidene group and the C-H stretching and bending vibrations would also be observable.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. surfacesciencewestern.com The C=C double bond of the methylidene group would likely give a strong Raman signal. This technique can also be sensitive to changes in crystal structure and polymorphism. surfacesciencewestern.com

Advanced applications of these techniques, such as temperature-dependent studies, can provide insights into intermolecular interactions, like hydrogen bonding, in the solid or liquid state.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chromatographic methods are paramount for the separation and quantification of enantiomers and diastereomers.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. By comparing the retention times to those of known standards, the enantiomers can be identified. The relative peak areas in the chromatogram can then be used to accurately determine the enantiomeric excess of the mixture.

Chiral GC: Similar to chiral HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate enantiomers. jiangnan.edu.cn This method is well-suited for volatile chiral compounds. The choice between chiral HPLC and chiral GC often depends on the volatility and thermal stability of the analyte and its derivatives. Both techniques are essential tools in asymmetric synthesis to assess the success of enantioselective reactions. jiangnan.edu.cn

Applications of 2 Methylidene 5 Oxohexanal As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Total Synthesis of Natural Products

While specific total syntheses employing 2-Methylidene-5-oxohexanal are not yet extensively documented, its structural framework makes it a highly attractive potential precursor for a variety of natural products. Its value lies in its capacity to undergo intramolecular reactions to rapidly build molecular complexity, a cornerstone of efficient total synthesis.

One potential application is in intramolecular Diels-Alder reactions, a powerful strategy for forming bicyclic systems in a single, stereocontrolled step. researchgate.netresearchgate.net By modifying the ketone in this compound to an enol ether or a related diene, the existing α,β-unsaturated aldehyde can act as the dienophile. This hypothetical transformation would forge two new rings and up to four stereocenters, providing rapid access to the core of numerous polycyclic natural products.

Furthermore, the tandem reactivity of the compound is highly suited for constructing fused ring systems common in steroids and terpenoids. wikipedia.orgbyjus.com For instance, in a manner analogous to the classic Wieland-Miescher ketone synthesis, this compound could serve as the key Michael acceptor in a Robinson annulation sequence. wikipedia.org Reaction with a cyclic enolate would initiate a Michael addition, followed by an intramolecular aldol (B89426) condensation, to construct a new, functionalized six-membered ring. This approach is fundamental in the synthesis of many complex natural products. acs.orgmdpi.com

Construction of Densely Functionalized Carbocyclic and Heterocyclic Ring Systems

The dual electrophilic nature of this compound, combined with the nucleophilic potential of its ketone enolate, makes it an exemplary substrate for synthesizing a wide array of densely functionalized ring systems.

Carbocyclic Ring Systems:

The most prominent application in carbocycle synthesis is the Robinson Annulation , a tandem Michael addition-aldol condensation sequence. wikipedia.orguoc.grmasterorganicchemistry.com In this process, a ketone enolate can be used as a nucleophile to attack the β-position of the α,β-unsaturated aldehyde in this compound. The resulting 1,5-dicarbonyl intermediate is perfectly primed for a subsequent intramolecular aldol condensation, where the enolate of the compound's own ketone attacks the newly introduced aldehyde, ultimately forming a substituted cyclohexenone ring after dehydration. byjus.com This powerful ring-forming strategy transforms simple precursors into complex cyclic systems in a single operational sequence.

Heterocyclic Ring Systems:

The presence of two distinct carbonyl groups allows this compound to react with a variety of binucleophiles to form diverse heterocyclic structures. amazonaws.comchim.it A binucleophile contains two nucleophilic centers that can react with the two electrophilic carbonyl carbons of the keto-aldehyde. For example:

Reaction with Hydrazines: Condensation with hydrazine (B178648) or its derivatives would be expected to form dihydropyridazine (B8628806) or related six-membered nitrogen-containing heterocycles.

Reaction with Hydroxylamine (B1172632): Treatment with hydroxylamine could lead to the formation of isoxazole-based structures through sequential condensation reactions.

Reaction with Amidines or Guanidines: These N-C-N binucleophiles can be used to construct pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. bioorganica.com.ua

These heterocyclization reactions leverage the 1,5-dicarbonyl nature of the substrate to build important heterocyclic scaffolds. researchgate.netthieme-connect.de

Integration into Cascade and Domino Reactions for Multistep Synthesis

The true synthetic power of this compound is realized when it is integrated into cascade or domino reactions, where multiple bonds are formed in a single, uninterrupted sequence. Organocatalysis is particularly well-suited to unlock this potential. nih.govbohrium.com

A key strategy involves the use of chiral secondary amine catalysts, such as diarylprolinol silyl (B83357) ethers. unipd.it These catalysts react reversibly with the α,β-unsaturated aldehyde to form a chiral iminium ion. beilstein-journals.orgbeilstein-journals.org This activation dramatically increases the electrophilicity of the β-carbon, facilitating a highly controlled Michael addition. The beauty of this approach is that the product of the Michael addition is a chiral enamine, which is itself a potent nucleophile poised for a second reaction.

This sequence enables powerful Michael-Aldol cascade reactions . beilstein-journals.orgd-nb.info For example, the reaction of a nucleophile (like a substituted phenol (B47542) or thiol) with the iminium-activated this compound would initiate the cascade. The resulting enamine intermediate could then undergo an intramolecular aldol reaction with the pendant ketone group. This sequence, performed in one pot, can generate complex fused or bridged cyclic products with high levels of stereocontrol, creating multiple stereogenic centers in a single transformation. beilstein-journals.orgacs.org Such organocatalytic domino reactions represent a highly efficient and atom-economical approach to building molecular complexity from simple precursors. rsc.org

Development of New Reagents and Methodologies Based on its Reactivity

Beyond its direct use as a building block, this compound serves as an ideal substrate for the development and validation of new synthetic methodologies. Its multifunctional nature presents a significant challenge for chemical selectivity, making it a powerful tool to demonstrate the efficacy of a new catalyst or reaction protocol.

When developing new organocatalytic systems, for instance, researchers seek to control:

Chemoselectivity: A new catalyst must be able to differentiate between the aldehyde and ketone, and between the α,β-unsaturated system and the simple ketone.

Regioselectivity: In reactions like dienamine catalysis, the catalyst must control whether the reaction occurs at the α, β, or γ position.

Stereoselectivity: The catalyst must be able to control the formation of new stereocenters with high fidelity (enantio- and diastereoselectivity).

A substrate like this compound, which can potentially react in multiple ways, provides a rigorous test for a new method. A successful, highly selective transformation of this compound is strong evidence of a robust and useful new methodology. nih.gov For example, a newly designed bifunctional catalyst that could effect a highly enantioselective intramolecular Michael-aldol cascade on this compound would be considered a significant advance in the field. Therefore, the compound's value extends from being just a reactant to being a benchmark for innovation in synthetic chemistry.

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Role/Context |

| This compound | Main subject, versatile building block |

| Wieland-Miescher ketone | Classic product of Robinson Annulation, steroid precursor |

| Diarylprolinol silyl ether | Chiral organocatalyst for iminium/enamine catalysis |

| Hydrazine | Binucleophile for heterocycle synthesis (pyridazines) |

| Hydroxylamine | Binucleophile for heterocycle synthesis (isoxazolines) |

| Guanidine | Binucleophile for heterocycle synthesis (pyrimidines) |

Table 2: Potential Synthetic Applications of this compound

| Reaction Type | Key Intermediate(s) | Resulting Scaffold | Section Reference |

| Robinson Annulation | 1,5-Dicarbonyl | Substituted Cyclohexenone | 7.2 |

| Intramolecular Diels-Alder | Tethered Diene/Dienophile | Fused/Bridged Bicyclic System | 7.1 |

| Reaction with Binucleophiles | Dicarbonyl substrate | Dihydropyridazine, Isoxazole, Pyrimidine | 7.2 |

| Organocatalytic Michael-Aldol Cascade | Iminium ion, Enamine | Fused/Bridged Carbocycles/Heterocycles | 7.3 |

Future Perspectives and Emerging Research Avenues in 2 Methylidene 5 Oxohexanal Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The advancement of catalytic systems is crucial for unlocking the full synthetic potential of 2-methylidene-5-oxohexanal. Current research focuses on improving reaction yields, controlling stereoselectivity, and developing more sustainable methodologies.

Key areas of development include:

Phase-Transfer Catalysts: The use of agents like benzyltriethylammonium chloride has been shown to decrease the formation of side-products in biphasic systems.

Immobilized Catalysts: Supporting catalysts, such as tetrabutylammonium (B224687) hydroxide (B78521) on silica (B1680970) gel, facilitates catalyst recovery and reuse, which is particularly beneficial for industrial-scale applications. These immobilized systems can often be used for multiple cycles without a significant loss in catalytic activity.

Bifunctional Catalysts: Hollow hyper-cross-linked nanospheres containing both acid and base sites have demonstrated high efficiency and stability in one-pot tandem reactions. researchgate.net

Cooperative Catalysis: Systems employing a combination of catalysts, such as iron(III) chloride and piperidine, can simultaneously activate different components of a reaction, leading to milder reaction conditions and tolerance of sensitive functional groups. researchgate.net

Future work will likely focus on designing catalysts that offer even greater control over the enantioselectivity of reactions involving this compound, a critical aspect for the synthesis of chiral molecules.

Exploration of Unconventional Reactivity Modes for the Methylidene-Oxo Moiety

The methylidene-oxo moiety in this compound offers a rich landscape for exploring novel chemical transformations beyond standard Michael additions and aldol (B89426) condensations.

Emerging areas of research include:

Cycloaddition Reactions: The conjugated system is a prime candidate for various cycloaddition reactions, enabling the construction of complex cyclic architectures.

Radical Reactions: The double bond can participate in radical-mediated transformations, opening pathways to unique molecular scaffolds. For instance, radical cyclizations have been successfully employed in the synthesis of natural products like (±)-hirsutene. wikipedia.org

Domino Reactions: The multiple reactive sites allow for the design of domino sequences where a single event triggers a cascade of bond-forming reactions.

Investigating these unconventional reactivity modes will significantly broaden the synthetic applications of this compound and its derivatives.

Integration of Artificial Intelligence and Automation in Synthesis Design and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and automated synthesis is set to revolutionize how chemical reactions are designed and optimized. beilstein-journals.orgrsc.org For a complex molecule like this compound, these technologies can accelerate the discovery of new synthetic routes and reaction conditions. beilstein-journals.org

Key applications include:

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict optimal conditions, such as solvent, temperature, and catalyst, for reactions involving this compound. beilstein-journals.orgchemrxiv.org These models can be categorized as global, for suggesting general conditions for new reactions, or local, for fine-tuning parameters for a specific reaction family. beilstein-journals.orgchemrxiv.org

Automated Synthesis: Robotic platforms integrated with AI can perform high-throughput screening of reaction conditions, rapidly identifying the most efficient pathways. mdpi.com This "self-driving" laboratory approach can significantly reduce the time and resources required for synthesis development. beilstein-journals.org

Retrosynthetic Analysis: AI tools can assist in devising novel synthetic routes to target molecules starting from this compound by analyzing vast networks of chemical reactions. chemrxiv.org

The synergy between AI and chemistry holds the promise of creating more efficient, sustainable, and innovative synthetic strategies. beilstein-journals.orgmdpi.com

Expanding the Scope of Domino and Cascade Reactions Incorporating the Compound

Domino and cascade reactions, which involve multiple bond-forming steps in a single pot, offer significant advantages in terms of efficiency and atom economy. wikipedia.org The multifunctional nature of this compound makes it an ideal substrate for such complex transformations. sci-hub.seacs.org